molecular formula C10H11ClN4O4 B1498376 5'-Chloro-5'-deoxyinosine CAS No. 21017-05-0

5'-Chloro-5'-deoxyinosine

Cat. No.: B1498376
CAS No.: 21017-05-0
M. Wt: 286.67 g/mol
InChI Key: YIAFNILTVCXJKT-KQYNXXCUSA-N
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Description

5'-Chloro-5'-deoxyinosine is a chemical compound with the molecular formula C₁₀H₁₄ClN₃O₅. It is a derivative of inosine, where a chlorine atom is attached to the 5' position of the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Chloro-5'-deoxyinosine typically involves the chlorination of inosine. This can be achieved through various methods, such as using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination processes, often using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5'-Chloro-5'-deoxyinosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Chlorination reactions typically use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Major Products Formed:

  • Oxidation: The major products include oxidized derivatives of this compound.

  • Reduction: Reduction reactions yield reduced forms of the compound.

  • Substitution: Substitution reactions result in the formation of various chlorinated derivatives.

Scientific Research Applications

5'-Chloro-5'-deoxyinosine has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential role in nucleotide metabolism and genetic research.

  • Medicine: It has been investigated for its therapeutic potential in various diseases, including cancer and viral infections.

  • Industry: It is utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 5'-Chloro-5'-deoxyinosine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Inosine

  • Deoxyinosine

  • 5'-Chloro-2'-deoxyinosine

  • 5'-Bromo-5'-deoxyinosine

Properties

IUPAC Name

9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAFNILTVCXJKT-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478647
Record name 5'-CHLORO-5'-DEOXYINOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21017-05-0
Record name 5'-CHLORO-5'-DEOXYINOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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